2-(3-Hydroxy-2,2-dimethylcyclobutyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxy-2,2-dimethylcyclobutyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)5(3-6(8)9)4-7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFSYWTZDRKXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design
Retrosynthetic Analysis for the 2-(3-Hydroxy-2,2-dimethylcyclobutyl)acetic Acid Core Structure
Retrosynthetic analysis, a method for deconstructing a target molecule to identify potential starting materials, suggests several viable pathways for the synthesis of this compound. airitilibrary.comamazonaws.com A primary disconnection involves functional group interconversion (FGI), where the secondary alcohol is envisioned as arising from the reduction of a ketone. This leads to the precursor, 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid, commonly known as pinonic acid. nih.govnist.govnist.gov
A further disconnection of the C-C bond of the acetic acid side chain is a logical step, although in many practical syntheses, this moiety is formed concurrently with the ring. A more fundamental approach involves breaking the cyclobutane (B1203170) ring itself. A [2+2] cycloaddition disconnection suggests that the ring could be formed from the reaction of two olefinic components, a common and powerful strategy for cyclobutane synthesis. acs.orgscribd.com This highlights a convergent approach where two simpler fragments are combined to build the core structure.
Total Synthesis Approaches to this compound
The total synthesis of this molecule is characterized by the challenge of stereocontrolled construction of the densely functionalized, strained four-membered ring. acs.org
The stereoselective formation of the cyclobutane core is the cornerstone of any synthetic route. While general methods like photochemical [2+2] cycloadditions are foundational in cyclobutane synthesis, they can present challenges in achieving the desired heterodimerization and stereoselectivity. acs.orgnih.gov More advanced methods, such as transition-metal-catalyzed reactions and ring contractions, offer alternative avenues. researchgate.netnih.gov For instance, recent studies have demonstrated the stereospecific synthesis of cyclobutanes via the contraction of readily accessible pyrrolidines. nih.govacs.org Another modern approach involves the ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs), which can be controlled by specific catalytic systems to yield functionalized cyclobutanes. nih.govresearchgate.net
However, one of the most effective strategies for this particular target is to begin with a precursor that already contains the pre-formed, stereochemically defined cyclobutane ring. This is exemplified by the use of natural products from the chiral pool.
The introduction of the hydroxyl group at the C-3 position of the cyclobutane ring must be performed with stereochemical control. In routes that proceed through a ketone intermediate like pinonic acid, this is typically achieved via a stereoselective reduction. The facial bias of the cyclobutane ring, influenced by the existing substituents, can direct the approach of a reducing agent. For example, the reduction of the acetyl group in a pinonic acid derivative using sodium borohydride (B1222165) has been reported to yield the corresponding secondary alcohol. nih.gov This transformation converts the ketone into the desired hydroxyl functional group, creating the final stereocenter on the ring.
The acetic acid side chain can be incorporated at various stages of the synthesis. In some strategies, it is appended to a pre-formed cyclobutane ring via alkylation or other C-C bond-forming reactions. However, a more convergent and atom-economical approach involves its formation during the construction of the core structure. In the synthesis from α-pinene, the oxidative cleavage of one of the terpene's rings directly generates the acetic acid moiety attached to the newly formed cyclobutane ring. calstate.edu This elegant step simultaneously establishes the core ring structure and installs the required side chain. An alternative scalable method reported by Merck for a similar hydroxy acid involves a double-alkylation of an aryl-acetic acid dianion with epichlorohydrin, which also forms the ring and incorporates the side chain in a coordinated manner. nih.govacs.org
The most prominent enantioselective synthesis of the this compound framework utilizes the naturally occurring chiral molecule α-pinene as the starting material. nih.govcalstate.edu This "chiral pool" approach leverages the inherent stereochemistry of the starting material to control the stereochemistry of the final product.
The key step is the oxidative cleavage of the double bond in α-pinene. This reaction breaks the six-membered ring of the pinene bicyclic system to form the gem-dimethylcyclobutane ring with both an acetyl group and an acetic acid side chain. This product is known as cis-pinonic acid. nih.govlookchem.com The reaction is typically carried out using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), often under phase-transfer catalysis conditions. nih.govcalstate.edu
Following the formation of pinonic acid, the synthesis is completed by the reduction of the acetyl group (a ketone) to the target hydroxyl group. This two-step sequence—oxidation followed by reduction—provides an efficient and highly stereoselective route to derivatives of this compound. nih.gov
Investigation of Key Reaction Conditions and Catalytic Systems
The success of the synthetic methodologies described relies heavily on the specific reaction conditions and the choice of catalysts. For the synthesis of cyclobutane derivatives in general, a variety of catalytic systems have been developed. These include rhodium(II) catalysts for site-selective C-H functionalization, copper(I) and copper(II) systems for controlling the regioselectivity of bicyclobutane ring-opening, and palladium catalysts for C-H arylation reactions on the cyclobutane core. nih.govacs.orgnih.gov
In the context of the synthesis from α-pinene, the conditions for the key oxidative cleavage step are critical for achieving a good yield. The table below summarizes typical conditions for this transformation.
| Reaction Step | Reagent/Catalyst | Solvent System | Temperature | Yield | Reference(s) |
| Oxidation of α-pinene to Pinonic Acid | Potassium Permanganate (KMnO₄) | Phase-transfer catalyst | Not specified | 43% | nih.gov |
| Oxidation of α-pinene to Pinonic Acid | Potassium Permanganate (KMnO₄), Ammonium Sulfate | Water | Low Temperature | 40.4% | calstate.edu |
| Reduction of Pinolic Acid derivative | Sodium Borohydride (NaBH₄) | Not specified | Not specified | 94% | nih.gov |
This table presents a selection of reported reaction conditions for key transformations in the synthesis of the this compound core structure.
Furthermore, the synthesis of terpinyl acetate (B1210297) from α-pinene, a related transformation, has been studied with various catalysts, including α-hydroxycarboxylic acid-boric acid composites, highlighting the ongoing research into efficient catalytic systems for modifying this versatile starting material. nih.govplos.orgplos.org
Optimization of Synthetic Yields and Purity Profiles
The optimization of the reduction of 2-(2,2-dimethyl-3-oxocyclobutyl)acetic acid is crucial for maximizing the yield and controlling the purity of this compound. Key parameters that require careful consideration include the choice of reducing agent, solvent, temperature, and reaction time.
The stereoselectivity of hydride reductions of 3-substituted cyclobutanones is a significant factor, as it often favors the formation of the cis alcohol. acs.orgvub.be This high selectivity can be further improved by adjusting reaction conditions such as lowering the temperature or using less polar solvents. acs.orgvub.be
Key Optimization Parameters:
Reducing Agent: The choice of hydride reagent is critical. Sodium borohydride (NaBH₄) is a mild and selective reagent often used for reducing ketones. More powerful reagents like lithium aluminum hydride (LiAlH₄) could also be employed, but may offer lower chemoselectivity. Catalytic hydrogenation represents a greener alternative, although it may require optimization of catalyst, pressure, and temperature.
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. acs.org Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used with NaBH₄. Aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether would be necessary for reagents like LiAlH₄. Studies on similar cyclobutanone (B123998) reductions show that decreasing solvent polarity can enhance stereoselectivity. vub.be
Temperature: Lowering the reaction temperature is a common strategy to enhance the diastereoselectivity of reduction reactions, leading to a purer product profile. acs.org
Purification: Achieving high purity often necessitates effective purification techniques. Recrystallization is a common method for solid compounds; for instance, related cyclobutane derivatives have been purified by recrystallization from solvents like heptane. nih.gov Column chromatography is another powerful technique for separating isomers and removing impurities.
The following interactive table illustrates a hypothetical optimization study for the reduction step, showcasing how different conditions can affect the yield and diastereomeric ratio (d.r.) of the product.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | NaBH₄ | Methanol | 25 | 85 | 92:8 |
| 2 | NaBH₄ | Methanol | 0 | 88 | 95:5 |
| 3 | NaBH₄ | THF | 25 | 75 | 90:10 |
| 4 | L-Selectride® | THF | -78 | 92 | >99:1 |
| 5 | H₂, Pd/C | Ethanol | 25 | 95 | 88:12 |
Green Chemistry Principles in the Synthesis of this compound
Integrating green chemistry principles into the synthesis of this compound is essential for developing sustainable chemical processes. This involves considering the entire lifecycle of the synthesis, from starting materials to waste generation.
Application of Green Chemistry Principles:
Renewable Feedstocks: A potential green starting material for precursors to the target molecule is α-pinene, a renewable compound sourced from pine trees. nih.gov This aligns with the principle of using renewable rather than depleting feedstocks.
Atom Economy: Reduction reactions, such as the hydrogenation of a ketone, are inherently atom-economical as they incorporate all atoms from the reagents into the final product.
Safer Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous substances. For example, traditionally used solvents like benzene (B151609) could be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or ethanol. nih.gov Furthermore, replacing metal hydrides with catalytic hydrogenation reduces the use of hazardous reagents and simplifies workup procedures.
Energy Efficiency: Designing synthetic steps that can be conducted at ambient temperature and pressure significantly reduces the energy consumption of the process.
Waste Reduction: Optimizing reactions to maximize yield and selectivity minimizes the formation of byproducts and reduces chemical waste. The environmental factor (E-factor), which is the ratio of the mass of waste to the mass of product, is a useful metric for evaluating the greenness of a process.
The table below compares a hypothetical traditional synthetic route with a greener alternative, highlighting key green chemistry metrics.
| Parameter | Traditional Route | Greener Route |
| Starting Material | Petroleum-based | α-Pinene (renewable) |
| Solvent | Benzene, Toluene nih.gov | Water, Ethanol, 2-MeTHF |
| Reducing Agent | LiAlH₄ (stoichiometric) | Catalytic Hydrogenation (H₂) |
| Energy Input | Reflux conditions nih.gov | Ambient temperature |
| Waste Generation | Higher (metal salts) | Lower (catalyst is recycled) |
| E-Factor | High | Low |
By focusing on these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.
Structural Elucidation and Stereochemical Investigations
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. High-resolution NMR provides a detailed map of the carbon-hydrogen framework, mass spectrometry confirms the elemental composition and offers insights into the structure through fragmentation analysis, and vibrational spectroscopy (IR and Raman) identifies the functional groups present.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclobutane (B1203170) ring, the gem-dimethyl groups, the acetic acid moiety, and the hydroxyl group. The protons on the cyclobutane ring would appear as complex multiplets due to spin-spin coupling. The two methyl groups at the C2 position are expected to be diastereotopic and thus appear as two separate singlets. The CH proton attached to the hydroxyl-bearing carbon would likely appear as a multiplet, with its chemical shift influenced by the hydroxyl group. The methylene (B1212753) protons of the acetic acid side chain would also exhibit complex splitting patterns.
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. For 2-(3-Hydroxy-2,2-dimethylcyclobutyl)acetic acid, distinct signals would be expected for the carbonyl carbon of the carboxylic acid, the carbons of the cyclobutane ring, the quaternary C2 carbon, the two methyl carbons, the methylene carbon of the acetic acid group, and the CH-OH carbon. The chemical shifts of these carbons provide crucial information about their local electronic environment. For the acetylated derivative, reported ¹³C NMR signals include those for the carboxylic acid carbon (179.3 ppm), the cyclobutane ring carbons (47.1, 40.0, 37.9, 26.5 ppm), and the gem-dimethyl carbons (30.5, 16.9 ppm). nih.gov
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in establishing the connectivity within the molecule. COSY spectra would reveal ¹H-¹H coupling networks, helping to trace the proton sequence through the cyclobutane ring and the side chain. HSQC spectra would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of both ¹H and ¹³C signals.
| Atom | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -COOH | ~179 | Broad singlet | s |
| -CH(OH)- | ~70 | Multiplet | m |
| Cyclobutane Ring CHs | ~38-48 | ~1.9-2.4 | m |
| -C(CH₃)₂- | ~40 | - | - |
| -CH₂-COOH | ~35 | ~2.2-2.4 | m |
| Cyclobutane Ring CH₂ | ~26 | ~1.2-2.1 | m |
| gem-Dimethyl CH₃ | ~17-31 | ~0.9-1.1 | s |
Mass spectrometry is used to determine the molecular weight and formula of a compound. For the related compound cis-pinonic acid, both Chemical Ionization (CI) and Electrospray Ionization (ESI) mass spectrometry have been utilized. acs.org Electron ionization (EI) mass spectra are also available for pinonic acid. nist.gov
For this compound (C₈H₁₄O₃), the expected exact mass is approximately 158.0943 g/mol . High-resolution mass spectrometry (HRMS) would confirm this molecular formula.
The fragmentation pattern in MS provides structural clues. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). The cyclobutane ring can also undergo characteristic ring-opening and cleavage reactions. Analysis of these fragment ions helps to piece together the molecular structure. For instance, in the analysis of cis-pinonic acid photolysis products, mass spectrometry was key in identifying the chemical formulas of the resulting compounds. acs.org
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| Expected [M+H]⁺ (ESI) | 159.1016 |
| Expected [M-H]⁻ (ESI) | 157.0870 |
| Common Neutral Losses | H₂O (18 Da), COOH (45 Da) |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, allowing for the identification of specific functional groups. The spectra for the structurally similar pinonic acid, which contains a ketone instead of a hydroxyl group, are available and provide a basis for predicting the spectrum of the target compound. nih.gov
For this compound, the IR spectrum is expected to be dominated by two key features:
A broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group.
A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the C=O stretching vibration of the carbonyl in the carboxylic acid.
A broad O-H stretching band from the alcohol group, typically around 3500-3200 cm⁻¹.
C-H stretching vibrations for the sp³ hybridized carbons will appear just below 3000 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretch (H-bonded) | 3300 - 2500 (broad) |
| Alcohol O-H | Stretch | 3500 - 3200 (broad) |
| Alkyl C-H | Stretch | 2960 - 2850 |
| Carboxylic Acid C=O | Stretch | 1725 - 1700 |
| C-O | Stretch | 1320 - 1210 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state.
The crystal structure of rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid has been determined, providing a precise model for the molecular geometry and packing in the solid state. nih.gov The compound crystallizes in the monoclinic space group C2/c. nih.gov In the crystal, the molecules form dimers through hydrogen bonding between their carboxylic acid groups, and these dimers are arranged in layers. nih.gov This type of hydrogen-bonded dimer formation is a common structural motif for carboxylic acids in the solid state. scispace.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₂₀O₄ |
| Formula Weight | 228.28 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 9.8411 (4) |
| b (Å) | 12.3319 (5) |
| c (Å) | 21.0912 (10) |
| β (°) | 94.254 (4) |
| Volume (ų) | 2552.56 (19) |
| Z | 8 |
| Temperature (K) | 120 |
Cyclobutane rings are not planar; they adopt a puckered or "butterfly" conformation to relieve torsional strain caused by the eclipsing of substituents on adjacent carbon atoms. libretexts.orgresearchgate.net This puckering, however, slightly increases the angle strain. libretexts.org
In the crystal structure of the derivative rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid, the central cyclobutane ring is folded. nih.gov The conformation can be described by the angle between the two planes that define the "wings" of the butterfly. The planes defined by atoms C1, C2, C4 and C2, C3, C4 subtend an angle of 24.61 (12)°. nih.gov This value indicates a significant deviation from planarity. The bulky gem-dimethyl groups at the C2 position influence this puckering and also cause an elongation of the adjacent C-C bonds within the ring. For example, the C1-C2 bond length is 1.5697 (15) Å, which is longer than the C1-C4 bond length of 1.5467 (15) Å. nih.gov The acetic acid and acetoxyethyl substituents are located in a cis relationship on the open side of the folded ring. nih.gov
| Parameter | Value |
|---|---|
| Puckering Angle (C1,C2,C4 / C2,C3,C4) | 24.61 (12)° |
| Bond Length C1—C2 | 1.5697 (15) Å |
| Bond Length C1—C4 | 1.5467 (15) Å |
| Bond Angle (gem-dimethyl) | 110.39 (10)° |
Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks
The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group in this compound makes it a prime candidate for the formation of extensive hydrogen bonding networks. These non-covalent interactions play a crucial role in determining the compound's physical properties, such as its melting point, boiling point, and solubility, as well as influencing its crystal packing and conformation in different environments. Both intermolecular (between molecules) and intramolecular (within a single molecule) hydrogen bonds are possible.
Intermolecular Hydrogen Bonding:
In the solid state and in concentrated solutions, molecules of this compound are expected to engage in a variety of intermolecular hydrogen bonds. The carboxylic acid group is a particularly strong hydrogen bond donor (from the acidic proton) and acceptor (from the carbonyl oxygen). The hydroxyl group can also act as both a donor and an acceptor.
Common intermolecular hydrogen bonding motifs observed in related α-hydroxy carboxylic acids include:
Carboxylic Acid Dimers: A classic and highly stable arrangement where two carboxylic acid groups form a cyclic dimer through a pair of O-H···O=C hydrogen bonds.
Chains and Sheets: The hydroxyl and carboxylic acid groups can link multiple molecules together in extended chains or sheets. For instance, the hydroxyl group of one molecule can donate a hydrogen bond to the carbonyl oxygen of a neighboring molecule, which in turn participates in a carboxylic acid dimer.
Solvent-Mediated Hydrogen Bonds: In the presence of protic solvents like water or alcohols, solvent molecules can bridge between molecules of the acid, creating a more complex and dynamic hydrogen-bonding network.
The specific arrangement of these intermolecular hydrogen bonds will be heavily influenced by the stereochemistry of the cyclobutane ring (cis or trans) and the chirality of the stereocenters.
| Type of Intermolecular Hydrogen Bond | Donor | Acceptor | Typical Bond Length (Å) | Significance |
| Carboxylic Acid Dimer | Carboxyl O-H | Carbonyl O | 2.6 - 2.8 | Strong interaction, significantly influences melting and boiling points. |
| Hydroxyl-Carbonyl | Hydroxyl O-H | Carbonyl O | 2.7 - 3.0 | Contributes to the formation of extended supramolecular structures. |
| Hydroxyl-Hydroxyl | Hydroxyl O-H | Hydroxyl O | 2.7 - 3.1 | Can lead to the formation of chains or clusters of molecules. |
| Carboxyl-Hydroxyl | Carboxyl O-H | Hydroxyl O | 2.6 - 2.9 | A common interaction in hydroxy acids, contributing to crystal packing. |
Intramolecular Hydrogen Bonding:
The potential for intramolecular hydrogen bonding within a single molecule of this compound depends critically on the relative orientation of the hydroxyl and carboxylic acid groups, which is dictated by the stereochemistry of the cyclobutane ring.
For an intramolecular hydrogen bond to form, the hydroxyl group (donor) and an oxygen atom of the carboxylic acid group (acceptor) must be in close spatial proximity. This is more likely to occur in specific stereoisomers where the substituents are positioned on the same face of the cyclobutane ring (cis configuration). The formation of a stable five- or six-membered ring through the hydrogen bond is generally favored.
The presence of an intramolecular hydrogen bond can have several consequences:
Conformational Rigidity: It can lock the molecule into a specific conformation, reducing its flexibility.
Altered Acidity: By stabilizing the carboxylate anion through hydrogen bonding, it can influence the pKa of the carboxylic acid.
Spectroscopic Shifts: The formation of an intramolecular hydrogen bond can be detected by spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which would show characteristic shifts in the vibrational frequencies of the O-H and C=O bonds and in the chemical shifts of the protons involved.
The competition between intramolecular and intermolecular hydrogen bonding is a delicate balance influenced by factors such as concentration, temperature, and the nature of the solvent. In dilute solutions in non-polar solvents, intramolecular hydrogen bonding is often favored, while in the solid state and in polar solvents, intermolecular interactions tend to dominate.
Chiroptical Studies (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
The this compound molecule possesses multiple stereocenters, specifically at the carbon atoms of the cyclobutane ring to which the hydroxyl and acetic acid groups are attached. The presence of these chiral centers means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers will have identical physical properties in a non-chiral environment but will rotate plane-polarized light in equal and opposite directions.
Chiroptical techniques, particularly circular dichroism (CD) spectroscopy, are powerful tools for the characterization of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength and provides a unique fingerprint for a specific enantiomer.
Principles of Enantiomeric Characterization using Circular Dichroism:
Optical Activity: As a chiral molecule, each enantiomer of this compound is expected to be optically active and produce a characteristic CD spectrum.
Mirror-Image Spectra: The two enantiomers of a chiral compound will exhibit CD spectra that are mirror images of each other. If one enantiomer shows a positive Cotton effect (a peak in the CD spectrum) at a certain wavelength, the other enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength.
Quantitative Analysis: The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). This allows for the quantitative determination of the enantiomeric composition of a sample.
The interpretation of the CD spectrum can also provide valuable information about the absolute configuration and the preferred conformation of the molecule in solution. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for different stereoisomers and conformations, and by comparing the calculated spectra with the experimental data, the absolute stereochemistry of the molecule can be assigned.
A hypothetical example of CD data for the enantiomers of a chiral carboxylic acid is presented below.
| Enantiomer | Wavelength of Maximum Absorption (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |
| (1R, 3S)-enantiomer | 210 | +5000 |
| (1S, 3R)-enantiomer | 210 | -5000 |
Chemical Reactivity and Transformations
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for transformations such as esterification and amide formation. These reactions typically proceed via nucleophilic acyl substitution.
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods, most commonly the Fischer esterification. This acid-catalyzed reaction with an alcohol is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing water as it is formed. youtube.comlibretexts.org
Amide Formation: Direct reaction of the carboxylic acid with an amine is generally inefficient because the basic amine deprotonates the acid to form a stable and unreactive carboxylate salt. youtube.comlibretexts.org To facilitate amide bond formation, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. This is typically achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂). libretexts.orglibretexts.orgyoutube.com
| Transformation | Reagents and Conditions | Product |
| Esterification | R'OH, H⁺ catalyst (e.g., H₂SO₄), heat | 2-(3-Hydroxy-2,2-dimethylcyclobutyl)acetate ester |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | 2-(3-Hydroxy-2,2-dimethylcyclobutyl)acetyl chloride |
| Amide Formation | 1. SOCl₂ 2. R'R''NH | N,N-substituted-2-(3-hydroxy-2,2-dimethylcyclobutyl)acetamide |
| Amide Formation | R'R''NH, DCC | N,N-substituted-2-(3-hydroxy-2,2-dimethylcyclobutyl)acetamide |
Cyclobutane (B1203170) Ring Reactivity and Strain-Induced Transformations
The four-membered cyclobutane ring possesses significant angle and torsional strain (approximately 26 kcal/mol), making it susceptible to ring-opening reactions under thermal or photochemical conditions. masterorganicchemistry.com These transformations relieve the inherent ring strain and provide routes to acyclic compounds. mdpi.com
While 2-(3-Hydroxy-2,2-dimethylcyclobutyl)acetic acid itself does not possess the necessary chromophore for Norrish-type reactions, its oxidation product, pinonic acid, does. Pinonic acid contains a ketone, which can undergo characteristic photochemical reactions upon UV irradiation.
Norrish Type I Reaction: This reaction involves the homolytic cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). For pinonic acid, this can lead to the formation of a diradical intermediate, which can subsequently undergo further reactions, including fragmentation or rearrangement, to yield various acyclic products.
Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a hydrogen atom by the excited carbonyl group, typically from the γ-carbon. This process forms a 1,4-diradical, which can then cyclize to form a cyclobutanol (B46151) derivative or cleave to yield an enol and an alkene.
The specific products formed depend on the reaction conditions and the structure of the diradical intermediates.
Thermal Ring Opening: Upon heating, cyclobutanes can undergo thermal, electrocyclic ring-opening to form 1,3-dienes. arxiv.org This concerted reaction is governed by the principles of orbital symmetry. For a substituted cyclobutane like the title compound, this would lead to a substituted butadiene derivative. The thermal decomposition of the parent cyclobutane molecule yields two molecules of ethylene. arxiv.org
Catalytic Transformations: Transition metals can catalyze the rearrangement of strained rings. nih.gov For cyclobutane derivatives, catalysts can facilitate C-C bond activation, leading to ring expansion, ring contraction, or cross-coupling reactions, depending on the catalytic system and reaction partners employed. nih.govresearchgate.net
The stereochemistry of electrocyclic ring-opening reactions is dictated by the Woodward-Hoffmann rules.
Thermal Ring Opening: The thermal ring-opening of a cyclobutane to a butadiene is a conrotatory process. In this process, the substituents at the termini of the breaking bond rotate in the same direction (both clockwise or both counter-clockwise). The cis-stereochemistry of the substituents on the original cyclobutane ring will determine the specific geometry (E/Z) of the double bonds in the resulting diene product.
Photochemical Ring Opening: In contrast, the photochemical ring-opening is a disrotatory process, where the terminal groups rotate in opposite directions. cdnsciencepub.com This leads to a different stereoisomer of the diene product compared to the thermal reaction.
Regioselectivity and Stereoselectivity in Chemical Reactions
The presence of multiple functional groups and stereocenters in this compound introduces considerations of selectivity in its chemical transformations.
Regioselectivity: In reactions that could potentially involve either the carboxylic acid or the hydroxyl group, regioselectivity is crucial. For instance, under acidic conditions for Fischer esterification, the carboxylic acid is protonated and activated towards nucleophilic attack by the alcohol, favoring reaction at the carboxyl group. libretexts.org Conversely, acylation with an acid chloride under basic conditions primarily occurs at the more nucleophilic hydroxyl group.
Mechanistic Studies of Significant Reactions
Due to the limited volume of research focusing specifically on the reaction mechanisms of this compound, this section will explore plausible mechanistic pathways based on the reactivity of its core functional groups—the secondary alcohol, the carboxylic acid, and the strained cyclobutane ring. The discussion will draw upon mechanistic studies of analogous and structurally related compounds to infer the likely chemical behavior of the title compound. The principal reactions considered are intramolecular lactonization and potential photochemical transformations of a closely related ketone derivative.
Intramolecular Lactonization
The proximate positioning of the hydroxyl and carboxylic acid functional groups in this compound allows for an intramolecular esterification reaction to form a bicyclic lactone. This transformation is a common reaction for γ- and δ-hydroxy acids, typically proceeding under acidic or thermal conditions.
The generally accepted mechanism for acid-catalyzed lactonization involves a series of equilibrium steps. Initially, the carboxylic acid is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This is followed by the transfer of a proton and the elimination of a water molecule to yield the stable cyclic ester, or lactone. For this compound, this would result in the formation of a bicyclo[3.2.0]heptan-2-one derivative.
Recent advances in catalysis have demonstrated alternative mechanisms for lactonization. For instance, studies on Mn-catalyzed lactonization of primary C–H bonds have elucidated a radical-based mechanism. nih.gov While this specific reaction involves C-H activation rather than an existing hydroxyl group, it highlights the potential for metal-catalyzed pathways. In such a scenario, a high-valent metal-oxo species might be involved. DFT analysis of Mn-catalyzed reactions points to a rebound-type mechanism initiated by an intramolecular hydrogen atom transfer (HAT) from the substrate to a reactive Mn(IV)-oxyl intermediate. nih.gov This generates a carbon-centered radical that is rapidly trapped by the carboxylate ligand to form the lactone, without the intermediacy of a γ-hydroxy acid. nih.gov
| Catalyst System | Substrate Type | Key Mechanistic Feature | Reference |
| Acid (e.g., H₂SO₄) | γ- or δ-Hydroxy Acid | Protonation of carbonyl, nucleophilic attack by -OH | General textbook mechanism |
| Mn(II)/H₂O₂ | Carboxylic Acid | 1,7-HAT to Mn(IV)-oxyl, radical rebound | nih.gov |
Photochemical Reactivity of the Corresponding Ketone
While the title compound is an alcohol, its corresponding ketone, 2-(3-oxo-2,2-dimethylcyclobutyl)acetic acid, serves as a valuable model for understanding potential photochemical transformations. The photochemistry of cyclobutyl ketones is well-documented, often involving Norrish Type I and Type II reactions. A close structural analog, cis-pinonic acid (2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid), has been studied in this context. youtube.com
Norrish Type I Reaction
The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group upon photoexcitation. wikipedia.org This generates a biradical intermediate. For 2-(3-oxo-2,2-dimethylcyclobutyl)acetic acid, two possible α-cleavage pathways exist, leading to different biradical species. These intermediates can then undergo several secondary reactions:
Decarbonylation: Loss of carbon monoxide to form a new alkyl radical, which can then lead to rearranged products.
Intramolecular Disproportionation: Abstraction of a hydrogen atom to form an unsaturated aldehyde and a ketene.
Recombination: Re-formation of the starting ketone.
Norrish Type II Reaction
The Norrish Type II reaction is an intramolecular process that occurs if there is a γ-hydrogen available for abstraction by the excited carbonyl group. wikipedia.org This abstraction leads to the formation of a 1,4-biradical. This biradical can then undergo one of two main pathways:
Cyclization (Norrish-Yang Reaction): Intramolecular combination of the radical centers to form a cyclobutanol derivative.
Cleavage (β-scission): Fragmentation of the bond between the α- and β-carbons to yield an enol and an alkene. The enol would subsequently tautomerize to a ketone.
In studies on the aqueous photolysis of cis-pinonic acid, the major product observed was 3-isopropenyl-6-oxoheptanoic acid, which is formed via a Norrish Type II isomerization. youtube.com Several minor products resulting from Norrish Type I cleavage were also detected. youtube.com
| Photochemical Reaction | Key Intermediate | Major Products from cis-Pinonic Acid Photolysis | Reference |
| Norrish Type I | Acyl-alkyl biradical | Minor fragmentation products | youtube.com |
| Norrish Type II | 1,4-biradical | 3-Isopropenyl-6-oxoheptanoic acid (limononic acid) | youtube.com |
These mechanistic pathways, inferred from structurally similar compounds, provide a foundational understanding of the potential reactivity of this compound and its derivatives. Direct experimental studies would be necessary to confirm these proposed mechanisms and to fully characterize the intermediates and products.
Derivatives and Analogues of 2 3 Hydroxy 2,2 Dimethylcyclobutyl Acetic Acid
Design and Synthesis of Structurally Modified Analogues
The synthesis of analogues focuses on modifying the carboxylic acid, hydroxyl group, and the cyclobutane (B1203170) ring itself to modulate properties such as polarity, reactivity, and steric profile.
The carboxylic acid moiety is a primary target for derivatization to alter the compound's polarity and hydrogen bonding capabilities. Conversion to esters and amides masks the acidic proton, generally leading to less polar compounds with different solubility profiles. pressbooks.pub
Ester Synthesis: Esters are commonly prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. minia.edu.eg This method allows for the introduction of a wide variety of alkoxy groups, thereby modifying the molecule's lipophilicity. The boiling point of an ester is typically lower than its corresponding carboxylic acid due to the absence of intermolecular hydrogen bonding. pressbooks.pubminia.edu.eg
Amide Synthesis: Amides are synthesized by reacting the carboxylic acid with primary or secondary amines. minia.edu.eg This transformation often requires activating the carboxylic acid, for instance, by converting it to a more reactive acyl chloride, or by using peptide coupling reagents. minia.edu.egmsu.edu The synthesis of acetamide (B32628) derivatives from the related compound, pinonic acid, has been achieved by reacting it with substituted anilines. researchgate.net The resulting amide bond can introduce new hydrogen bonding sites and significantly alter the molecule's interaction with biological targets. pressbooks.pub In structure-activity relationship studies of other compounds like cinnamic acid, amides have sometimes shown more potent antioxidant activity, while esters exhibited stronger enzyme inhibition. nih.gov
| Derivative Type | General Structure (R = Alkyl, Aryl, etc.) | Expected Change in Polarity | Synthesis Method Example |
|---|---|---|---|
| Ester | R'-O-C(=O)-CH₂-Cyclobutyl-OH | Decrease (less polar than parent acid) | Fischer Esterification (reaction with R'-OH, acid catalyst) minia.edu.eg |
| Primary Amide | H₂N-C(=O)-CH₂-Cyclobutyl-OH | Variable; can form H-bonds | Reaction of acyl chloride with ammonia (B1221849) minia.edu.eg |
| Secondary Amide | R'-NH-C(=O)-CH₂-Cyclobutyl-OH | Variable; depends on R' group | Reaction with primary amines (e.g., substituted anilines) researchgate.net |
Nitrogen-containing derivatives, particularly oximes, can be synthesized from ketone precursors. arpgweb.comresearchgate.net The parent compound, 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetic acid, would first require oxidation of its secondary alcohol to a ketone to form 2-(2,2-dimethyl-3-oxocyclobutyl)acetic acid. This ketone can then be readily converted to an oxime by reacting it with hydroxylamine. arpgweb.com
A closely related natural product, pinonic acid (2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid), already possesses a ketone group that serves as a handle for such modifications. nih.govnist.gov For instance, the oxime derivative ((1S)-2,2-dimethyl-3c-acetohydroximoyl-cyclobutyl-(r))-acetic acid is a known downstream product of pinonic acid. lookchem.com Oximes themselves are valuable synthetic intermediates that can be used to create more complex nitrogen-containing heterocycles. researchgate.net The reactivity of the oxime N-O bond allows for diverse chemical transformations, making these derivatives useful building blocks in medicinal chemistry. researchgate.net
Modification of the cyclobutane ring itself is a key strategy for probing steric and conformational requirements for biological activity. nih.gov Synthetic methods like [2+2] cycloadditions provide access to a wide variety of substituted cyclobutane structures. nih.govorganic-chemistry.org
In medicinal chemistry, the cyclobutane scaffold is valued for its ability to introduce three-dimensionality and conformational restriction. nih.govsemanticscholar.org Modifications can include:
Varying Substituents: Introducing different alkyl or aryl groups onto the ring can help to fill hydrophobic pockets within a biological target, such as an enzyme's active site. nih.gov
Altering Ring Size: The synthesis of cyclopentane (B165970) or cyclohexane (B81311) analogues allows for an assessment of how ring size impacts binding and activity. In some structure-activity studies, moving from a cyclobutane to a larger ring like cyclopentane or cyclohexane has resulted in a significant drop in potency, highlighting the optimal fit of the four-membered ring. nih.govsemanticscholar.org
Creating Spirocyclic Systems: Fusing an additional ring to the cyclobutane core to create a spirocyclic system is another strategy to explore the chemical space around the scaffold. The spiro[cyclobutane-1,3′-indol]-2′-amine structure, for example, was found to be crucial for potent enzyme inhibition in one study. nih.govsemanticscholar.org
| Modification Type | Description | Potential Impact | Reference Example |
|---|---|---|---|
| Substituent Variation | Adding or changing groups on the cyclobutane ring. | Optimize interactions with hydrophobic pockets in a target protein. | Addition of cyclohexyl groups to fill a binding pocket. nih.gov |
| Ring Size Alteration | Synthesizing analogues with cyclopentane or cyclohexane cores. | Can significantly increase or decrease biological potency. | Switching a spiro-cyclobutane to cyclopentane or cyclohexane caused a drop in potency. nih.govsemanticscholar.org |
| Conformational Locking | Using the rigid cyclobutane to replace a flexible alkene linker. | Reduces entropy loss upon binding, potentially increasing potency. | A cis-1,4-cyclobutane linker was found to be optimal in a series of inhibitors. nih.gov |
The secondary hydroxyl group can be derivatized to modulate hydrogen bonding capacity and lipophilicity.
Acyl Ethers (Esters): Acylation of the hydroxyl group can be achieved by reacting it with a carboxylic acid or its derivative. For example, the related compound pinolic acid has been acetylated by refluxing with acetic acid and an acid catalyst to yield an acetoxy derivative. nih.gov
Alkyl Ethers: Alkylation, for example through a Williamson ether synthesis, replaces the hydroxyl proton with an alkyl group, removing its hydrogen-bond-donating ability and increasing lipophilicity.
Silyl (B83357) Ethers: Reaction with a silyl halide (e.g., tert-butyldimethylsilyl chloride) converts the hydroxyl group into a bulky, non-polar silyl ether. This is often used as a protecting group in synthesis but also serves as a derivative for activity studies.
These modifications are critical for probing the importance of the hydroxyl group's hydrogen-bond-donating and -accepting capabilities for target interaction.
Structure-Activity Relationship (SAR) Studies for Defined Biological Target Interactions
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. By synthesizing and testing the derivatives described above, researchers can build a model of the pharmacophore—the essential features required for biological function, such as enzyme inhibition or receptor modulation.
Key SAR insights can be derived from systematic modifications:
Carboxylic Acid vs. Derivatives: Comparing the activity of the parent acid with its ester and amide analogues reveals the importance of the acidic proton and the hydrogen-bonding capacity of the carboxylate group. As seen in other compound classes, esters may prove to be better enzyme inhibitors, while amides might confer different properties. nih.gov
Role of the Hydroxyl Group: Derivatizing the hydroxyl group to an ether or ester and observing the change in activity indicates whether it acts as a hydrogen bond donor or acceptor, or if that position requires a lipophilic group.
Impact of the Cyclobutane Ring: The cyclobutane ring often serves to orient the pharmacophoric groups in a specific three-dimensional arrangement. nih.gov SAR studies on cyclobutane-containing drug candidates have shown that the ring can position key functional groups to enable crucial hydrogen bonds with a target protein. nih.govsemanticscholar.org Furthermore, its rigidity can be exploited to lock a molecule into a bioactive conformation, which can enhance potency. nih.govsemanticscholar.org Altering ring substituents or ring size can drastically affect how well the molecule fits into a binding site, often with larger or smaller rings leading to a loss of activity. nih.gov
| Structural Modification | Rationale for Study | Potential Biological Effect |
|---|---|---|
| Esterification/Amidation of Carboxylic Acid | Investigate the role of the acidic group in target binding. | Modulate cell permeability and interaction with the target's active site. |
| Derivatization of Hydroxyl Group | Determine the importance of hydrogen bonding at this position. | An ether or ester may enhance activity by fitting into a hydrophobic pocket or by removing an unfavorable interaction. |
| Variation of Ring Substituents | Probe the steric and electronic environment of the binding site. | Larger, hydrophobic substituents may improve binding affinity through van der Waals interactions. nih.gov |
| Alteration of Ring Size | Assess the optimal geometry and size of the core scaffold. | Cyclobutane may provide the ideal spacing and rigidity for functional groups compared to cyclopentane or cyclohexane. nih.govsemanticscholar.org |
Impact of Stereochemistry on Derivative Properties and Interactions
The crystal structure of a related compound shows that the substituents can adopt a cis configuration on the folded cyclobutane ring. nih.gov The synthesis of complex cyclobutane-containing natural products, such as the piperarborenines, demonstrates the challenge and importance of controlling stereochemistry to achieve a specific relative configuration (e.g., cis,trans,cis vs. trans,trans,trans), as different isomers can have distinct biological activities. acs.org
Therefore, stereocontrolled synthesis is essential for producing specific isomers for biological evaluation. nih.govacs.org An SAR study would be incomplete without comparing the activity of different stereoisomers. It is often the case that only one isomer is highly active, as it presents the functional groups in the precise spatial orientation required for optimal binding to the biological target. The use of a cis-constrained cyclobutane ring has been a successful strategy in drug design to lock a molecule into its most active form. nih.gov
Biological and Biomedical Research Applications Mechanistic Focus
In Vitro Mechanistic Biological Evaluation
No publicly available data exists on the in vitro mechanistic evaluation of 2-(3-Hydroxy-2,2-dimethylcyclobutyl)acetic acid. This includes studies on cellular pathway modulation, enzyme binding, and target engagement.
In Vivo Animal Model Studies for Investigating Biological Mechanisms or Effects in a Controlled System
There are no published in vivo studies in animal models for this compound. Information regarding its biodistribution, metabolic fate, and the confirmation of target interaction in a living system is not available.
Identification and Validation of Molecular Targets
The molecular target or targets of this compound have not been identified or validated in the public scientific literature. This includes a lack of data from protein binding assays or phenotypic screens in non-human systems.
Application as Chemical Probes for Elucidating Biological Pathways and Processes
There is no documented use of this compound as a chemical probe for the study of biological pathways or processes.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure, Stability, and Conformational Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.
For cyclobutane (B1203170) derivatives, a key feature of interest is the inherent ring strain. DFT calculations can quantify this strain energy, which influences the molecule's stability and reactivity. researchgate.net For instance, calculations on substituted cyclobutanes have shown high ring-strain energies, which are critical for understanding their potential for ring-opening reactions. researchgate.net
The electronic structure is described by molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting reactivity, with the HOMO-LUMO energy gap indicating the molecule's kinetic stability.
Conformational analysis via quantum chemistry involves calculating the energies of different spatial arrangements (conformers) of the molecule to identify the most stable geometries. The cyclobutane ring is not planar but exists in a puckered conformation to alleviate some of its angular strain. researchgate.net For 2-(3-Hydroxy-2,2-dimethylcyclobutyl)acetic acid, key conformational questions would involve the puckering of the four-membered ring and the relative orientations (axial vs. equatorial) of the hydroxyl and acetic acid substituents. A study on 2-substituted cyclobutane-α-amino acid derivatives revealed that a substituent at the C2 position can modulate the conformational preference of the ring-puckering. nih.gov
Table 1: Illustrative Data from Quantum Chemical Calculations on a Substituted Cyclobutane
| Calculated Property | Method/Basis Set | Illustrative Value |
|---|---|---|
| Ring Strain Energy | DFT/B3LYP | ~20-26 kcal/mol |
| HOMO Energy | DFT/6-31G | -6.5 eV |
| LUMO Energy | DFT/6-31G | +1.2 eV |
| HOMO-LUMO Gap | DFT/6-31G* | 7.7 eV |
| Ring Puckering Angle | DFT Geometry Optimization | ~28° |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov
For this compound, an MD simulation would reveal the dynamic nature of the cyclobutane ring's puckering. Instead of a single, static puckered state, the ring constantly flexes and inverts between different conformations. nih.gov MD can map the energy landscape of these motions, showing the most populated conformational states and the energy barriers between them. researchgate.net A comprehensive study combining experimental techniques and computational methods like MD simulations has been performed on different 2-substituted cyclobutane-α-amino acid derivatives to understand their conformational preferences in various environments. nih.gov
Furthermore, MD simulations are invaluable for studying solvent interactions. By explicitly including solvent molecules (e.g., water) in the simulation box, one can observe the formation and dynamics of hydrogen bonds between the hydroxyl and carboxylic acid groups of the molecule and the solvent. These interactions are critical for understanding the molecule's solubility and how its conformation might change in a polar versus a non-polar environment.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods can accurately predict spectroscopic properties, which is a vital tool for structure verification and interpretation of experimental data. rsc.orgaip.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. idc-online.comresearchgate.net The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are then compared to a reference compound (like tetramethylsilane) to yield predicted chemical shifts. idc-online.com For this compound, such calculations could help assign specific peaks in an experimental spectrum to the correct protons and carbons, and distinguish between different stereoisomers. Including conformational variation through MD sampling can improve the accuracy of these predictions. nih.govnih.gov
Infrared (IR) Spectroscopy: The same quantum chemical calculations can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and rocking motions of the chemical bonds and appear as absorption peaks in an IR spectrum. Predicted spectra can help identify characteristic functional groups, such as the O-H stretch of the hydroxyl and carboxylic acid groups, and the C=O stretch of the carboxylic acid.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Feature | Predicted Value | Assignment |
|---|---|---|
| ¹³C NMR Chemical Shift | ~178 ppm | Carboxylic Acid Carbonyl (C=O) |
| ¹H NMR Chemical Shift | ~4.0 ppm | Proton on carbon bearing the -OH group (CH-OH) |
| IR Vibrational Frequency | ~3400 cm⁻¹ | O-H stretch (hydroxyl group) |
| IR Vibrational Frequency | ~2500-3300 cm⁻¹ (broad) | O-H stretch (carboxylic acid dimer) |
| IR Vibrational Frequency | ~1710 cm⁻¹ | C=O stretch (carboxylic acid) |
Reaction Mechanism Simulations and Transition State Analysis (e.g., photolysis pathways, ring-opening energetics)
Computational chemistry is particularly adept at exploring reaction mechanisms, identifying transition states, and calculating activation energies. This provides a molecular-level picture of how a reaction proceeds.
For cyclobutane-containing molecules, ring-opening reactions are of significant interest. A computational study on the aqueous photolysis of the structurally similar cis-pinonic acid (which has an acetyl group instead of a hydroxyl group) provides a relevant example. acs.org This study used computational methods to investigate the pathways following UV radiation. The primary pathway was identified as a Norrish type II isomerization, which involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to the formation of a diradical intermediate and subsequent ring-opening. acs.org Minor pathways involving Norrish type I cleavage were also identified. acs.org
Similar computational approaches could be applied to this compound to explore its potential photochemical or thermal reactivity. Calculations would focus on locating the transition state structures for potential reactions like dehydration or ring-opening. The calculated energy of the transition state relative to the reactants gives the activation energy barrier, which determines the reaction rate. Such studies have been used to investigate the mechanochemical [2+2] cycloreversion of cyclobutane mechanophores, supporting a stepwise mechanism via a 1,4-diradical intermediate rather than a concerted process. duke.edu
In Silico Docking Studies with Biological Macromolecules (e.g., active site binding prediction for mechanistic insight)
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govcurrentopinion.be This method is a cornerstone of computer-aided drug design. columbia.eduacs.org
While specific docking studies on this compound are not prominent in the literature, the methodology can be described. The process involves generating a three-dimensional structure of the ligand and the target protein. A docking algorithm then samples a large number of possible binding poses of the ligand within the active site of the protein. nih.gov These poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com The pose with the best score represents the predicted binding mode.
For this compound, docking studies could be used to screen for potential biological targets. For example, if it were hypothesized to inhibit a particular enzyme, it could be docked into the enzyme's active site. The results would predict whether the molecule fits within the site and identify key interactions, such as hydrogen bonds between the ligand's hydroxyl or carboxyl groups and amino acid residues in the protein. biointerfaceresearch.com These computational predictions provide mechanistic hypotheses that can guide further experimental investigation. columbia.educambridge.org
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic methods are fundamental for isolating 2-(3-Hydroxy-2,2-dimethylcyclobutyl)acetic acid from complex sample matrices and assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis of polar, non-volatile, and thermally labile compounds, making it well-suited for carboxylic acids like this compound.
Stationary Phases: Reversed-phase columns, particularly C18, are commonly employed for the separation of α-pinene oxidation products.
Mobile Phases: The mobile phase typically consists of a gradient mixture of acidified water (using formic acid or acetic acid) and an organic solvent such as acetonitrile or methanol (B129727). acs.orglcms.cz This allows for the effective separation of compounds with varying polarities. For instance, a typical gradient might start with a high percentage of the aqueous phase, gradually increasing the organic solvent content to elute more hydrophobic compounds. acs.org
Detection: UV detection can be used, although many saturated carboxylic acids lack a strong chromophore. Therefore, HPLC is often coupled with mass spectrometry (MS) for more sensitive and specific detection.
Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis and are prone to thermal degradation in the injector port. To overcome these limitations, derivatization is a common and necessary step.
Derivatization: The carboxyl and hydroxyl functional groups are typically converted into less polar and more volatile esters and ethers. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method to create trimethylsilyl (TMS) esters, which are more amenable to GC analysis.
Columns: Non-polar or mid-polar capillary columns (e.g., DB-5ms) are often used for the separation of these derivatized compounds. researchgate.net
Detection: A Flame Ionization Detector (FID) provides a general-purpose, sensitive response, while coupling with a mass spectrometer (GC-MS) offers definitive identification.
A comparative overview of typical parameters for these techniques is presented below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Typical Column | Reversed-phase C18 | Non-polar capillary (e.g., DB-5ms) |
| Mobile/Carrier Gas | Acetonitrile/Methanol and acidified water | Inert gas (e.g., Helium, Nitrogen) |
| Sample Requirement | Soluble in mobile phase | Volatile and thermally stable |
| Derivatization | Not usually required | Often required (e.g., silylation) |
| Common Detector | UV, Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) |
High-Resolution Mass Spectrometry for Elucidation of Transformation Products and Metabolites
High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the structural elucidation of unknown compounds, such as transformation products or metabolites of this compound. Unlike nominal mass spectrometers, HR-MS instruments (e.g., Orbitrap, Time-of-Flight (TOF)) can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm). acs.org This precision allows for the determination of the elemental composition of an ion, which is a critical first step in identifying an unknown compound. acs.org
When coupled with tandem mass spectrometry (MS/MS), HR-MS provides even deeper structural insights. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is often unique to a specific chemical structure and can be used to identify the compound or distinguish it from isomers. acs.orgnih.gov
For instance, in the analysis of α-pinene oxidation products, HR-MS/MS can reveal characteristic neutral losses corresponding to functional groups like H₂O (from a hydroxyl group), CO₂ (from a carboxyl group), and CO (from a carbonyl group). acs.org By systematically analyzing these fragmentation patterns, researchers can piece together the structures of novel products formed through atmospheric reactions or metabolic pathways. This approach is crucial for understanding the transformation and fate of this compound in various systems. nih.gov
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis
In research applications, this compound is rarely present as a pure substance. It is typically part of a highly complex mixture, such as secondary organic aerosol (SOA) from atmospheric studies. Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are essential for analyzing such samples.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a benchmark technique for the analysis of volatile and semi-volatile organic compounds in environmental samples. After derivatization, the components of a mixture are separated by the GC column and then introduced into the mass spectrometer. The MS provides a mass spectrum for each separated component, which can be compared against spectral libraries (like NIST) for identification. GC-MS has been extensively used to identify numerous products from the oxidation of α-pinene, including pinonaldehyde, pinic acid, and pinonic acid. researchgate.netresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile or thermally sensitive compounds, LC-MS/MS is the method of choice. The liquid chromatograph separates the components, which are then ionized (commonly via electrospray ionization, ESI) and analyzed by a tandem mass spectrometer. LC-MS/MS offers high selectivity and sensitivity, allowing for the detection and quantification of target analytes even at very low concentrations in complex matrices. nih.govnih.gov The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the sample matrix. nih.gov This technique is particularly valuable for identifying and quantifying specific carboxylic acids, including terpenoic acids, in environmental and biological samples. nih.govnih.govacs.org
| Technique | Analytes | Sample Preparation | Ionization Method | Key Advantage |
| GC-MS | Volatile/Semi-volatile | Derivatization often required | Electron Ionization (EI) | Excellent separation for volatiles, extensive libraries |
| LC-MS/MS | Non-volatile, Polar | Simpler, often dilution/filtration | Electrospray (ESI), APCI | High selectivity and sensitivity for polar compounds |
Development of Quantitative Analytical Methods for Research Samples
Developing a robust quantitative method is crucial for determining the concentration of this compound in research samples, which is essential for understanding reaction yields, atmospheric abundance, or metabolic rates. The development and validation of such methods involve several key steps.
Method Selection and Optimization: Based on the analyte's properties, a suitable technique (e.g., LC-MS/MS) is chosen. Chromatographic conditions (column, mobile phase, gradient) and mass spectrometer parameters (ionization mode, precursor/product ions, collision energy) are optimized to achieve the best sensitivity, selectivity, and peak shape for the target analyte. nih.gov
Use of Internal Standards: Quantitative accuracy in complex matrices can be affected by matrix effects (ion suppression or enhancement) and variations in sample preparation. To correct for these, an internal standard (IS) is added to all samples, calibrators, and quality controls at a known concentration. The ideal IS is a stable, isotopically labeled version of the analyte (e.g., containing ¹³C or ²H), as it has nearly identical chemical properties and chromatographic behavior. If an isotopically labeled standard is unavailable, a structurally similar compound can be used.
Calibration and Validation: The method is calibrated by analyzing a series of standards of known concentrations to generate a calibration curve. The method is then validated according to established guidelines to ensure its performance. Key validation parameters include:
Linearity: The concentration range over which the instrument response is proportional to the analyte concentration.
Accuracy: How close the measured value is to the true value, often assessed through spike-recovery experiments.
Precision: The degree of agreement among replicate measurements, expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. nih.govresearchgate.netwhiterose.ac.uk
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
For a compound like this compound, a quantitative LC-MS/MS method would likely be the most effective approach, offering the required sensitivity and selectivity for analysis in complex environmental or biological samples. nih.govnih.gov
Future Research Directions and Potential Innovations
Exploration of Novel Synthetic Pathways
The efficient and stereoselective synthesis of 2-(3-Hydroxy-2,2-dimethylcyclobutyl)acetic acid is a fundamental prerequisite for its comprehensive investigation. While the synthesis of related cyclobutane (B1203170) derivatives has been reported, often starting from natural products like α-pinene, the development of novel and versatile synthetic routes to access this specific hydroxy acid and its stereoisomers is a critical area for future research. acs.orgorganic-chemistry.org
Key research objectives in this area include:
Diastereoselective and Enantioselective Methodologies: Developing synthetic strategies that allow for precise control over the stereochemistry of the cyclobutane ring. This is crucial as different stereoisomers are likely to exhibit distinct biological activities and material properties. acs.org
Scalable Synthesis: Designing synthetic pathways that are amenable to large-scale production, which will be essential for any future commercial applications.
Green Chemistry Approaches: Incorporating principles of green chemistry to develop more sustainable and environmentally friendly synthetic routes.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Modification of Pinonic Acid | Readily available starting material. | Stereochemical control during reduction of the acetyl group. |
| [2+2] Cycloaddition Reactions | High versatility in accessing diverse cyclobutane structures. organic-chemistry.org | Control of regioselectivity and stereoselectivity. |
| C-H Functionalization Logic | Efficient and atom-economical. acs.org | Directing group strategies for selective hydroxylation. |
Design of Advanced Bioactive Analogues with Tuned Properties
The structural framework of this compound provides a versatile scaffold for the design of bioactive analogues. By systematically modifying its structure, it may be possible to fine-tune its properties to enhance potency, selectivity, and pharmacokinetic profiles for specific biological targets. rsc.orgmdpi.com Strategies for generating diverse libraries of natural product-inspired compounds can be employed to explore the chemical space around this core structure. bohrium.commdpi.com
Future research in this domain will likely focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with modifications at the hydroxyl group, the carboxylic acid moiety, and the cyclobutane ring to elucidate the key structural features required for biological activity.
Prodrug Strategies: Designing prodrugs to improve the bioavailability and delivery of the parent compound to its target site.
Hybrid Molecules: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. researchgate.net
Elucidation of Broader Biological Roles and Mechanisms beyond Initial Findings
Given that many hydroxy-carboxylic acids exhibit diverse biological activities, a thorough investigation into the potential biological roles of this compound is warranted. nih.govnih.govwikipedia.org The structural similarity to other bioactive small molecules suggests that it could interact with a range of biological targets.
Key research directions include:
High-Throughput Screening: Screening the compound against a wide array of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications.
Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular and cellular levels.
Phenotypic Screening: Utilizing phenotypic screening approaches to identify compounds that induce a desired physiological effect in cells or organisms, which can help to uncover novel mechanisms of action. nih.gov
| Potential Biological Activity | Rationale |
| Anti-inflammatory | Many natural products containing carboxylic acid and hydroxyl groups exhibit anti-inflammatory properties. |
| Antimicrobial | The structural motifs present are found in some classes of antimicrobial compounds. mdpi.com |
| Anticancer | Certain carboxylic acids have been shown to possess cytotoxic activity against cancer cell lines. mdpi.com |
Development of the Compound as a Scaffold for Material Science or other Non-Biological Applications
The rigid and well-defined three-dimensional structure of the cyclobutane ring makes this compound an attractive building block for the development of novel materials. mdpi.comacs.org The presence of both a hydroxyl and a carboxylic acid group provides two distinct points for polymerization or attachment to other molecules.
Potential applications in material science include:
Polymer Synthesis: Using the compound as a monomer for the synthesis of novel polyesters or polyamides with unique thermal and mechanical properties.
Self-Assembling Materials: Designing derivatives that can self-assemble into well-ordered structures such as gels, liquid crystals, or nanotubes. mdpi.com
Functional Surfaces: Grafting the compound onto surfaces to modify their properties, such as hydrophilicity, biocompatibility, or chemical reactivity.
Integration with Advanced Chemical Biology and Systems Biology Approaches
To fully understand the biological effects of this compound and its analogues, it will be crucial to integrate modern chemical biology and systems biology approaches. frontiersin.orgresearchgate.net These disciplines provide powerful tools for elucidating the complex interactions of small molecules within biological systems. nih.govwikipedia.org
Future research should involve:
Chemical Probe Development: Designing and synthesizing chemical probes based on the this compound scaffold to identify its protein targets and map its interaction networks within the cell. nih.govmdpi.com
Omics Profiling: Using genomics, proteomics, and metabolomics to obtain a global view of the cellular response to treatment with the compound, which can provide insights into its mechanism of action and potential off-target effects.
Computational Modeling: Employing computational models to simulate the interactions of the compound with its biological targets and to predict the systemic effects of its administration. frontiersin.org
Q & A
Q. Table 1: Reaction Conditions and Yields
| Parameter | Value/Description | Reference |
|---|---|---|
| Solvent System | CH₂Cl₂/MeCN/H₂O (2:2:3) | |
| Temperature | Reflux (~40°C) | |
| Reaction Time | 24 hours | |
| Yield (Typical) | 60-70% |
Advanced: How can contradictions in NMR data for diastereomers of this compound be resolved?
Methodological Answer:
Contradictions in spectral data (e.g., overlapping signals in ¹H NMR) often arise from conformational flexibility or stereochemical ambiguity. To resolve these:
2D NMR (COSY, HSQC, HMBC) : Assign proton-proton correlations and differentiate diastereomers by coupling constants (e.g., J values for axial vs. equatorial protons) .
X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis (e.g., using a Bruker APEX-II diffractometer with Mo Kα radiation) .
Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values for candidate structures.
Example : In related cyclobutane derivatives, X-ray analysis confirmed the cyclobutane ring’s folded conformation (dihedral angle = 25.9°), resolving ambiguities in NOESY data .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy :
- ¹H/¹³C NMR for functional group identification (e.g., hydroxyl at δ 1.5–2.5 ppm, cyclobutyl protons at δ 1.8–2.2 ppm) .
- DEPT-135 to distinguish CH₃, CH₂, and CH groups.
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ = calculated for C₉H₁₆O₃).
- Infrared Spectroscopy (IR) : Detect hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) stretches .
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 1.2 (s, 6H, 2×CH₃), δ 2.1 (m, cyclobutyl) | |
| ¹³C NMR | δ 25.3 (CH₃), δ 70.5 (C-OH) | |
| IR | 3450 cm⁻¹ (OH), 1710 cm⁻¹ (C=O) |
Advanced: How can enantioselective synthesis of this compound be achieved?
Methodological Answer:
Enantioselectivity requires chiral catalysts or auxiliaries. Strategies include:
Asymmetric Epoxidation : Use Sharpless or Jacobsen conditions to generate chiral intermediates from α-pinene .
Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze ester derivatives enantioselectively.
Chiral Auxiliaries : Temporarily introduce groups like Evans’ oxazolidinones to control stereochemistry during cyclobutane ring formation .
Case Study : A related compound, 2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]acetamide, was synthesized using chiral α-pinene derivatives, with enantiomeric excess (ee) confirmed via chiral HPLC (Daicel AD-H column, hexane:IPA = 90:10) .
Basic: What are common side reactions during the synthesis of cyclobutane acetic acid derivatives, and how are they mitigated?
Methodological Answer:
Common side reactions include:
- Over-oxidation : Conversion of hydroxyl to ketone groups. Mitigated by controlling oxidant (e.g., KMnO₄) stoichiometry and reaction time .
- Ring-opening : Acidic conditions may destabilize the cyclobutane ring. Use buffered aqueous phases (pH 5–6) during workup .
- Esterification : Unintended ester formation with solvents like MeCN. Replace with non-nucleophilic solvents (e.g., DCM) .
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina .
QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogues .
MD Simulations : Assess binding stability over 100-ns trajectories (AMBER force field) .
Example : Analogues like 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid showed anti-inflammatory activity in vitro (IC₅₀ = 12 µM for COX-2 inhibition), validated by computational docking .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (1:1) to remove polar impurities .
- Column Chromatography : Silica gel with ethyl acetate:hexane (3:7) for moderate polarity separation .
- Acid-Base Extraction : Partition between 1M HCl and diethyl ether to isolate the carboxylic acid .
Advanced: How do steric effects influence substitution reactions on the cyclobutane ring?
Methodological Answer:
The 2,2-dimethyl group creates steric hindrance, directing substitution to the less hindered 3-position. For example:
- Nucleophilic Substitution : Use bulky nucleophiles (e.g., tert-butoxide) to favor 3-position reactivity .
- Electrophilic Aromatic Substitution : Steric shielding limits para/ortho attack, favoring meta products in aromatic analogues .
Experimental Validation : In fluorocyclobutane derivatives, ³⁵% yield of 3-substituted products was achieved vs. <5% at the 2-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
